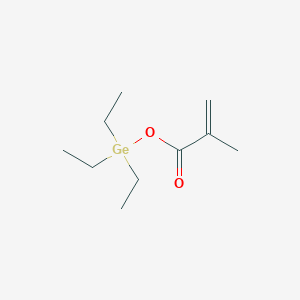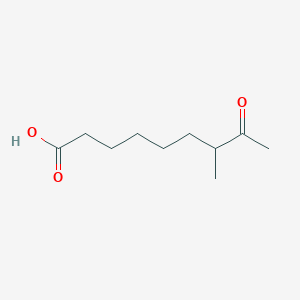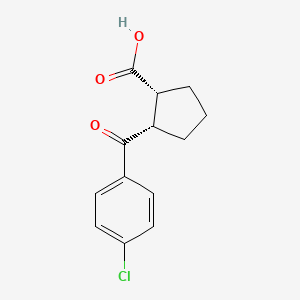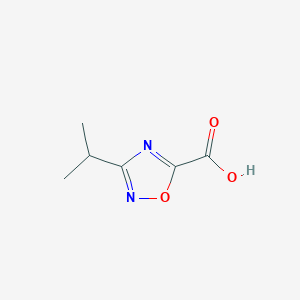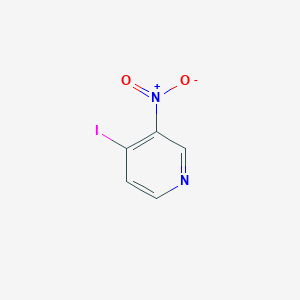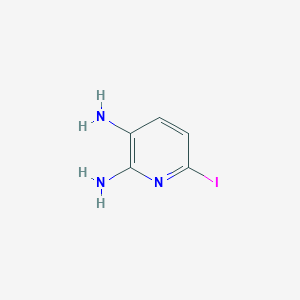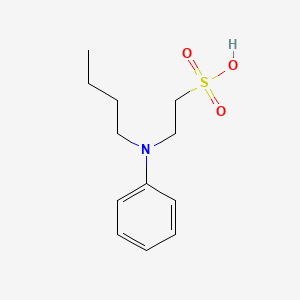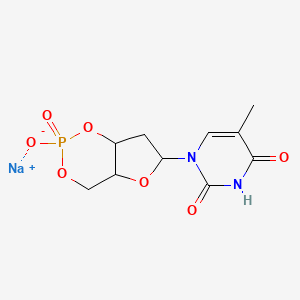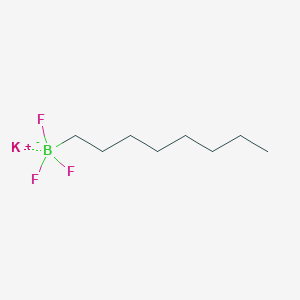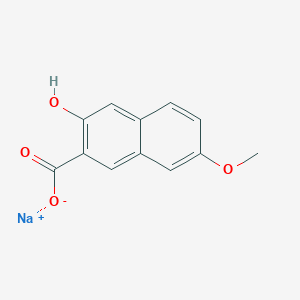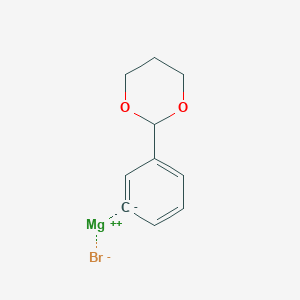
3-(1,3-Dioxan-2-YL)phenylmagnesium bromide
Overview
Description
3-(1,3-Dioxan-2-YL)phenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with various electrophiles to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules due to its ability to introduce the phenyl group into various substrates.
Mechanism of Action
Target of Action
It is known that this compound is used in grignard addition-acylation methods , suggesting that it may interact with carbonyl groups or other electrophilic centers in organic molecules.
Mode of Action
As a Grignard reagent, 3-(1,3-Dioxan-2-YL)phenylmagnesium bromide can form carbon-carbon bonds by reacting with electrophilic carbon atoms present in organic compounds . This interaction results in the addition of a phenyl group with a 1,3-dioxan-2-yl substituent to the target molecule .
Biochemical Pathways
It is used in the synthesis of enamides and trisubstituted allenes , indicating that it may play a role in the biochemical pathways leading to these compounds.
Result of Action
Its use in the synthesis of enamides and trisubstituted allenes suggests that it contributes to the formation of these compounds at the molecular level.
Action Environment
The action of this compound is influenced by environmental factors such as temperature, solvent, and the presence of other reagents . As a Grignard reagent, it is typically used in anhydrous conditions and in the presence of a suitable solvent, such as tetrahydrofuran .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1,3-Dioxan-2-YL)phenylmagnesium bromide is typically prepared through the reaction of 3-(1,3-Dioxan-2-YL)bromobenzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
3-(1,3-Dioxan-2-YL)bromobenzene+Mg→3-(1,3-Dioxan-2-YL)phenylmagnesium bromide
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reactants and the removal of by-products is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-YL)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Tetrahydrofuran (THF) is frequently used due to its ability to stabilize the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.
Major Products
The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used.
Scientific Research Applications
3-(1,3-Dioxan-2-YL)phenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide
- (1,3-Dioxan-2-ylethyl)magnesium bromide
Uniqueness
3-(1,3-Dioxan-2-YL)phenylmagnesium bromide is unique due to its specific structure, which allows for selective reactions and the formation of complex molecules. Its reactivity and stability make it a valuable reagent in organic synthesis compared to its analogs.
Properties
IUPAC Name |
magnesium;2-phenyl-1,3-dioxane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h1-2,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWBJUCSLVRYAT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=C[C-]=C2.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


